GRK2 Inhibitor 1

Description

Structural Basis of GRK2/BetaARK1 Interaction with Beta-Adrenergic Receptors

The interaction between BetaARK1 and beta-adrenergic receptors is mediated by a multi-domain architecture that includes an N-terminal regulator of G protein signaling (RGS) homology (RH) domain, a central serine/threonine kinase domain, and a C-terminal pleckstrin homology (PH) domain. The RH domain facilitates binding to activated GPCRs, while the PH domain anchors BetaARK1 to the plasma membrane via Gβγ subunits and phosphatidylinositol 4,5-bisphosphate (PIP2). Cryo-electron microscopy (cryo-EM) studies of the neurotensin receptor 1 (NTSR1) in complex with GRK2 reveal that the kinase domain docks onto the receptor’s intracellular face, positioning the catalytic site to phosphorylate serine and threonine residues in the receptor’s third intracellular loop and C-terminal tail.

A key feature of this interaction is the conformational flexibility of BetaARK1’s kinase domain, which transitions from an open to a closed state upon receptor binding. Inhibitors such as GSK180736A exploit this structural plasticity by occupying the ATP-binding pocket, stabilizing the kinase in an inactive conformation. Comparative analysis of inhibitor-bound GRK2 structures demonstrates that compounds with larger hydrophobic moieties, such as indazole derivatives, achieve higher potency by increasing buried surface area within the active site.

Table 1. Selectivity Profiles of BetaARK1 Inhibitors

| Compound | GRK2 IC₅₀ (nM) | GRK1 Selectivity | GRK5 Selectivity | PKA Inhibition |

|---|---|---|---|---|

| GSK180736A | 8 | >400-fold | >400-fold | >100 μM |

| GSK2163632A | 3162 | 160-fold | 6-fold | >100 μM |

| Paroxetine | 2900 | Non-selective | Non-selective | >100 μM |

Data adapted from Thal et al. (2014), showing key inhibitors and their selectivity against GRK isoforms.

Allosteric Modulation of Kinase Domain Closure via Carboxyl-Terminus Binding

The carboxyl-terminal PH domain of BetaARK1 serves as an allosteric regulator of kinase activity. Binding of Gβγ subunits to the PH domain induces a conformational change that reorients the kinase domain toward the membrane-bound receptor. This allostery is critical for efficient receptor phosphorylation, as demonstrated by mutagenesis studies showing that PH domain truncations reduce GRK2 activity by >80%.

Biophysical analyses of GRK2-Gβγ complexes reveal that the PH domain interacts with the Gβγ “hotspot” region, a conserved surface required for effector binding. Inhibitors like GSK317354A disrupt this interaction by competing with Gβγ for PH domain binding, thereby preventing kinase domain closure. Molecular dynamics simulations further indicate that PH domain inhibitors increase the flexibility of the kinase domain, reducing its ability to adopt the closed conformation necessary for catalysis.

Competitive Disruption of Gβγ Subunit Recruitment to Activated Receptors

BetaARK1’s recruitment to activated GPCRs is contingent upon its PH domain binding to Gβγ subunits, which are released following receptor-mediated G protein activation. Competitive inhibitors such as GSK270822A mimic the Gβγ binding interface, occluding the PH domain’s hydrophobic cleft and preventing membrane localization. This mechanism is corroborated by fluorescence resonance energy transfer (FRET) assays showing that GSK270822A reduces GRK2 membrane translocation by 70% in HEK293 cells expressing β2-adrenergic receptors.

Structural studies of the GRK2-Gβγ complex highlight a critical salt bridge between Arg587 of GRK2 and Asp228 of Gβ, which is disrupted by inhibitors bearing negatively charged substituents. This interaction is essential for high-affinity binding, as alanine mutations at Arg587 abolish Gβγ-dependent GRK2 activation.

Spatiotemporal Regulation of Receptor Phosphorylation Dynamics

BetaARK1 activity is spatially and temporally regulated by subcellular localization and interaction with scaffolding proteins. Real-time imaging of GRK2 in cardiomyocytes reveals that receptor stimulation triggers rapid (<1 minute) translocation of GRK2 from the cytosol to the plasma membrane, followed by slower (<10 minutes) redistribution to endosomal compartments. Inhibitors that block membrane recruitment, such as GSK180736A, delay receptor phosphorylation and prolong cAMP signaling in response to β-adrenergic agonists.

Temporal control of phosphorylation is further modulated by feedback loops involving arrestins. Phosphorylated receptors recruit β-arrestin, which not only desensitizes G protein signaling but also promotes GRK2 internalization via clathrin-coated pits. Mathematical modeling of this process predicts that BetaARK1 inhibitors shift the balance toward sustained G protein signaling by reducing the rate of receptor-arrestin complex formation.

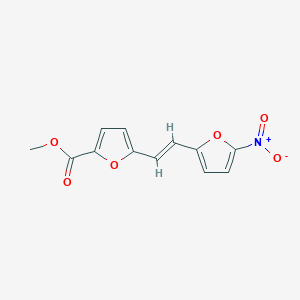

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJPHSNZGRVPCK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of GRK2 inhibitors is the G protein-coupled receptor kinase 2 (GRK2), also known as beta-adrenergic receptor kinase 1 . GRK2 is a central signaling node involved in the modulation of many G protein-coupled receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . GRK2 dysfunction is associated with multiple diseases, including cardiovascular and metabolic diseases .

Mode of Action

GRK2 inhibitors operate by targeting the kinase activity of the GRK2 enzyme . GRK2 is responsible for phosphorylating activated GPCRs, a process that initiates receptor desensitization and attenuates the cellular response to various stimuli . Inhibition of GRK2 can lead to enhanced insulin sensitivity .

Biochemical Pathways

GRK2 plays a crucial role in the regulation of GPCRs. Upon activation, GPCRs trigger the activation of heterotrimeric G proteins and their classical downstream effectors. They are specifically phosphorylated by GRKs, which in turn promotes binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins . This process is termed desensitization . β-arrestins act as a scaffold for proteins of the endocytic machinery and for many other signal transduction partners, leading to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GRK2 inhibitors may vary, a new inhibitor, CCG258747, based on paroxetine, demonstrates increased potency against the GRK2 subfamily and favorable pharmacokinetic parameters in mice .

Result of Action

The inhibition of GRK2 can lead to enhanced insulin sensitivity . It can improve glucose homeostasis and the insulin response . Moreover, GRK2 inhibitors can prevent prolonged activation of effector proteins and cellular stress, reducing receptor number at the cell surface .

Biochemical Analysis

Biochemical Properties

The GRK2 Inhibitor interacts with several enzymes, proteins, and biomolecules. GRK2 itself is a key enzyme that phosphorylates activated GPCRs, leading to the recruitment of beta-arrestins and subsequent receptor desensitization. The GRK2 Inhibitor binds to the active site of GRK2, preventing its kinase activity. This inhibition affects the phosphorylation of GPCRs and disrupts the downstream signaling pathways mediated by beta-arrestins . Additionally, the GRK2 Inhibitor has been shown to interact with other proteins involved in cellular signaling, such as phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinases (ERK1/2) .

Cellular Effects

The GRK2 Inhibitor exerts significant effects on various cell types and cellular processes. In cardiomyocytes, the inhibition of GRK2 by the GRK2 Inhibitor enhances beta-adrenergic receptor signaling, leading to improved cardiac contractility and reduced cardiac hypertrophy . In adipocytes, the GRK2 Inhibitor improves insulin sensitivity by enhancing insulin receptor signaling and glucose uptake . Furthermore, the GRK2 Inhibitor has been shown to reduce inflammation in macrophages by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling .

Molecular Mechanism

The molecular mechanism of action of the GRK2 Inhibitor involves the direct binding to the kinase domain of GRK2, thereby preventing its phosphorylation activity. This inhibition disrupts the interaction between GRK2 and GPCRs, leading to reduced receptor desensitization and enhanced G protein signaling . Additionally, the GRK2 Inhibitor modulates other signaling pathways by interacting with proteins such as PI3K and ERK1/2, further influencing cellular responses . The inhibition of GRK2 also affects gene expression by altering the activity of transcription factors involved in inflammatory and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the GRK2 Inhibitor have been studied over various time periods. The compound has shown stability and sustained inhibitory activity over extended durations . Long-term studies have demonstrated that the GRK2 Inhibitor maintains its efficacy in reducing cardiac hypertrophy and improving insulin sensitivity in animal models . The degradation and metabolism of the GRK2 Inhibitor in vivo may affect its long-term stability and efficacy .

Dosage Effects in Animal Models

The effects of the GRK2 Inhibitor vary with different dosages in animal models. At lower doses, the compound has been shown to improve cardiac function and reduce inflammation without significant adverse effects . At higher doses, the GRK2 Inhibitor may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

The GRK2 Inhibitor is involved in several metabolic pathways. It modulates the insulin signaling pathway by enhancing insulin receptor activity and glucose uptake in adipocytes . Additionally, the GRK2 Inhibitor affects lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and oxidation . The compound also influences the activity of enzymes such as PI3K and ERK1/2, which play key roles in metabolic homeostasis .

Transport and Distribution

The transport and distribution of the GRK2 Inhibitor within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through endocytosis and distributed to various intracellular compartments . It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its cellular uptake and efflux . The GRK2 Inhibitor also binds to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of the GRK2 Inhibitor is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GRK2 and other signaling proteins . It can also translocate to the plasma membrane and other organelles, depending on the cellular context and signaling events . The subcellular localization of the GRK2 Inhibitor is regulated by post-translational modifications and interactions with specific targeting signals .

Biological Activity

Beta-adrenergic receptor kinase 1 (betaARK1), also known as GRK2, plays a critical role in the regulation of beta-adrenergic receptors (betaARs) by promoting their desensitization and internalization. Inhibition of betaARK1 has emerged as a potential therapeutic strategy for conditions such as heart failure, where betaAR signaling is compromised. This article provides an overview of the biological activity of betaARK1 inhibitors, supported by research findings, case studies, and data tables.

BetaARK1 is responsible for phosphorylating activated betaARs, leading to their desensitization. This process is particularly pronounced in heart failure, where increased betaARK1 activity contributes to reduced contractile response to beta-agonists. The inhibition of betaARK1 can restore betaAR signaling and improve cardiac function.

Key Findings:

- Inhibition Mechanism : BetaARK1 inhibitors prevent the phosphorylation of betaARs, thereby maintaining their responsiveness to agonists like isoproterenol.

- Gene Transfer Studies : Adenoviral gene transfer of a peptide inhibitor (betaARKct) in failing human myocytes resulted in improved contractile function and enhanced responsiveness to beta-agonists, demonstrating the potential therapeutic benefit of betaARK1 inhibition in heart failure patients .

Case Study: Human Myocytes

A study conducted on ventricular myocytes from patients with end-stage heart failure showed that:

- Contraction Velocity : In AdbetaARKct-treated cells, contraction velocity increased significantly (57.5 ± 6.6% vs. 37.0 ± 4.2% shortening per second, P < 0.05).

- Relaxation Velocity : Relaxation also improved (43.8 ± 5.5% vs. 27.5 ± 3.9% lengthening per second, P < 0.05).

- Fractional Shortening : Enhanced fractional shortening was observed (12.2 ± 1.2% vs. 8.0 ± 0.9%, P < 0.05) .

Table: Summary of Key Research Findings

| Study Focus | Methodology | Key Results |

|---|---|---|

| Gene Transfer in Human Myocytes | Adenoviral transfer of betaARKct | Improved contraction and relaxation velocities |

| Failing Porcine Hearts | Transgenic mice with PIK overexpression | Preservation of betaAR responsiveness |

| PI3K Activity | Inhibition of PI3K associated with betaARK1 | Restoration of cardiomyocyte contractility |

Comparative Studies

Further research has explored the effects of betaARK1 inhibition in various models:

- Porcine Heart Model : In a study involving porcine hearts subjected to rapid ventricular pacing, adenoviral gene transfer of the PIK domain prevented desensitization and preserved betaAR functionality .

- Pharmacological Inhibition : Novel compounds targeting betaARK1 have shown promise in preclinical studies, highlighting their potential for clinical application .

Scientific Research Applications

Scientific Applications of Beta-Adrenergic Receptor Kinase 1 (βARK1) Inhibitors in Heart Failure

Background: Heart failure (HF) is associated with abnormalities in beta-adrenergic receptor (βAR) signaling, notably increased levels and activity of βARK1, which leads to desensitization and downregulation of βARs . Inhibiting βARK1 has shown promise in improving cardiac function and β-adrenergic responsiveness in failing human myocytes .

Inhibition of βARK1 and Improved Myocyte Function:

- Gene Therapy: Gene therapy using a peptide inhibitor of βARK1 (βARKct) has improved compromised cardiac function in animal models . Specifically, in myocytes isolated from failing human myocardium, gene therapy to inhibit βARK1 restores contractile function and β-adrenergic responsiveness .

- Experimental Design: Researchers obtained myocytes from 10 failing hearts explanted from patients undergoing heart transplantation and infected cells with an adenoviral vector expressing βARKct and green fluorescent protein (GFP) .

- Improved Contractile Function: During treatment with the β-agonist isoproterenol, the velocities of contraction were significantly increased in the βARKct expressing cells compared with uninfected cells (57.5% shortening per second versus 37.0% in control cells). Rates of relaxation also improved (43.8% lengthenings per second versus 27.5%) . Fractional shortening and adenylyl cyclase activity were also enhanced .

Animal Studies and Survival Rates:

- Mouse Model: Studies involving wild-type (WT) and transgenic (TG) mice overexpressing βARKct following myocardial infarction (MI) showed that βARK1 inhibition results in a marked increase in survival and improved cardiac function in a mouse model of HF induced by MI .

- Survival Improvement: Survival of WT mice with MI was 25% at 26 weeks, whereas 92% of βARKct TG mice with MI survived (P = 0.01) .

- Cardiac Function: βARKct TG mice with MI showed significantly higher fractional shortening compared with WT mice with MI (25.1% versus 14.2%, P < 0.05) .

Correlation Between Inhibition Level and Cardiac Function:

- Transgenic Mice Studies: Transgenic mice with varying degrees of cardiac-specific expression of βARKct peptide underwent transverse aortic constriction (TAC) for 12 weeks to determine if the level of βARK1 inhibition correlates with the degree of heart failure .

- Impact of Inhibition Level: The data demonstrated that the level of βARK1 inhibition determines the degree to which cardiac function can be preserved in response to pressure overload .

Comparison with Similar Compounds

BetaARK1 Inhibitors vs. Other Kinase Inhibitors

BetaARK1 shares structural similarities with cyclic AMP-dependent protein kinase A (PKA), particularly in the adenine-binding pocket. However, rational drug design strategies (e.g., 3D modeling and docking studies) have identified selective betaARK1 inhibitors that avoid off-target effects on PKA .

Table 1: Selectivity and Potency of BetaARK1 Inhibitors

Key Differences :

BetaARK1 Inhibitors vs. Beta-Blockers

Beta-blockers (e.g., metoprolol) are standard HF therapies that antagonize βARs to reduce harmful catecholamine signaling. BetaARK1 inhibitors, however, enhance βAR responsiveness by preventing desensitization.

Table 2: Functional Outcomes in Preclinical Models

Key Insights :

BetaARKct vs. Other Peptide-Based Therapies

While betaARKct is the most studied peptide inhibitor, other GRK-targeting peptides (e.g., GRK2i) show overlapping mechanisms. However, betaARKct uniquely improves outcomes in pressure-overload HF models, with efficacy correlating linearly with inhibition levels:

- Low betaARKct expression : Minimal protection against cardiac deterioration .

- High betaARKct expression : Preserved βAR function and delayed HF progression .

Limitations and Clinical Considerations

Q & A

Q. What experimental models are most suitable for studying betaARK1 inhibition in cardiac dysfunction?

Transgenic murine models, such as cardiac-specific overexpression of betaARK1 or its inhibitor (e.g., betaARKct), are widely used to evaluate functional outcomes. These models replicate impaired beta-adrenergic receptor (βAR) signaling and heart failure phenotypes, including reduced contractility and adenylyl cyclase activity . For in vitro studies, failing cardiomyocytes from spontaneously hypertensive heart failure (SHHF) rats treated with adenoviral betaARKct can restore cAMP production and contractility .

Q. How do betaARK1 inhibitors mechanistically reverse βAR desensitization?

BetaARK1 inhibitors (e.g., betaARKct) compete with endogenous betaARK1 for binding to Gβγ subunits, preventing receptor phosphorylation and subsequent uncoupling from G proteins. This restores βAR-G protein coupling, enhances cAMP signaling, and improves contractility in failing cardiomyocytes . Quantitative assays like isoproterenol-stimulated adenylyl cyclase activity and in vivo echocardiography are critical for validating these effects .

Q. What biomarkers or assays are used to quantify betaARK1 activity in heart failure models?

- mRNA/protein quantification : RT-PCR and Western blotting measure betaARK1 expression levels .

- Kinase activity assays : Phosphorylation of synthetic βAR-derived peptides or recombinant receptors in vitro .

- Functional readouts : Isoproterenol-induced contractility (via left ventricular dP/dtmax) and cAMP production in cardiomyocytes .

Advanced Research Questions

Q. How do discrepancies in betaARK1 inhibitor efficacy arise across different heart failure etiologies (e.g., ischemic vs. dilated cardiomyopathy)?

While both ischemic and dilated cardiomyopathy show elevated betaARK1 mRNA and reduced β1AR density, differences in neurohormonal activation (e.g., norepinephrine levels) may modulate inhibitor efficacy. For example, MLP-/- mice with betaARKct overexpression show restored contractility, but residual βAR desensitization persists in pressure-overload models . Comparative phosphoproteomics of βAR signaling nodes (e.g., GRK2, arrestins) can identify etiology-specific resistance mechanisms .

Q. What methodological challenges exist in translating betaARK1 inhibitors to preclinical studies?

- Off-target effects : BetaARK1 inhibitors may cross-react with other GRK isoforms (e.g., GRK5). Selective inhibitors require rational drug design using structural models of the betaARK1-Gβγ interface .

- Delivery limitations : Viral vectors (e.g., adenoviral betaARKct) achieve cardiac-specific expression but face immune response risks. Nanoparticle-based delivery systems are under exploration .

- Dynamic regulation : Chronic beta-blocker therapy (e.g., carvedilol) downregulates betaARK1, complicating inhibitor dosing schedules .

Q. How can molecular dynamics simulations improve betaARK1 inhibitor design?

Simulations of the betaARK1 pleckstrin homology (PH) domain reveal conformational flexibility and Gβγ-binding dynamics. For example, 7.6 ns trajectories in explicit solvent identify residues critical for inhibitor binding (e.g., Trp94, Arg106). These data guide mutagenesis studies and pharmacophore modeling to enhance inhibitor specificity .

Q. What statistical frameworks are recommended for analyzing contradictory data on betaARK1’s role in non-cardiac tissues?

BetaARK1 regulates dopamine D2 receptors and EGFR signaling in non-cardiac systems . Hierarchical Bayesian models or meta-analyses should account for tissue-specific variances in GRK expression and ligand bias. Reporting standards must include effect sizes (e.g., Cohen’s d for cAMP changes) and confidence intervals to resolve discrepancies .

Methodological Best Practices

Q. How to optimize experimental protocols for betaARK1 inhibition studies?

- In vivo : Use echocardiography with strain analysis to assess diastolic/systolic function pre- and post-inhibitor administration .

- In vitro : Combine patch-clamp electrophysiology with FRET-based cAMP sensors in isolated cardiomyocytes .

- Controls : Include GRK5-knockout models to isolate betaARK1-specific effects .

Q. What validation criteria ensure reproducibility in betaARK1 inhibitor research?

- Compound characterization : LC-MS purity (>95%), IC50 against betaARK1 vs. GRK5 .

- Data transparency : Publish raw relaxation rates (R1, R2) from NMR studies of inhibitor-protein interactions .

- Ethical compliance : Register animal protocols (e.g., ARRIVE guidelines) and report sample sizes with power calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.